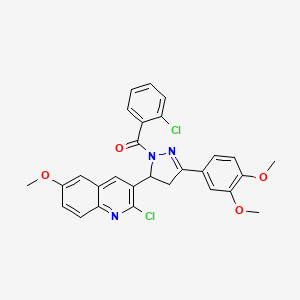![molecular formula C14H19N5O3S2 B2649220 4-[4-(3,5-DIMETHYLPYRAZOLE-1-CARBONYL)-1-METHYLPYRAZOL-3-YLSULFONYL]THIOMORPHOLINE CAS No. 1260626-92-3](/img/structure/B2649220.png)
4-[4-(3,5-DIMETHYLPYRAZOLE-1-CARBONYL)-1-METHYLPYRAZOL-3-YLSULFONYL]THIOMORPHOLINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(3,5-DIMETHYLPYRAZOLE-1-CARBONYL)-1-METHYLPYRAZOL-3-YLSULFONYL]THIOMORPHOLINE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,5-DIMETHYLPYRAZOLE-1-CARBONYL)-1-METHYLPYRAZOL-3-YLSULFONYL]THIOMORPHOLINE typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole . This intermediate is then subjected to further reactions to introduce the carbonyl and sulfonyl groups, followed by the incorporation of the thiomorpholine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(3,5-DIMETHYLPYRAZOLE-1-CARBONYL)-1-METHYLPYRAZOL-3-YLSULFONYL]THIOMORPHOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4-(3,5-DIMETHYLPYRAZOLE-1-CARBONYL)-1-METHYLPYRAZOL-3-YLSULFONYL]THIOMORPHOLINE has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[4-(3,5-DIMETHYLPYRAZOLE-1-CARBONYL)-1-METHYLPYRAZOL-3-YLSULFONYL]THIOMORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The presence of the pyrazole and thiomorpholine moieties contributes to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the additional functional groups.
4-Amino-3,5-dimethylpyrazole: Another pyrazole derivative with an amino group, used in various synthetic applications.
3,5-Dimethylpyrazole-1-carboxamidine hydrochloride: A polymer-supported reagent used in amidation reactions.
Eigenschaften
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(1-methyl-3-thiomorpholin-4-ylsulfonylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S2/c1-10-8-11(2)19(15-10)14(20)12-9-17(3)16-13(12)24(21,22)18-4-6-23-7-5-18/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGMDTCGUZILJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CN(N=C2S(=O)(=O)N3CCSCC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-methyl-1H-imidazol-1-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2649139.png)
![ethyl 4-[2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetyl]piperazine-1-carboxylate](/img/structure/B2649140.png)





![N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2649153.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea](/img/structure/B2649155.png)




![1-(4-bromobenzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2649160.png)
